

Comparison Guide: Performance of Nano-Multilayered Hard Coatings

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Compound of Interest

Compound Name: DS34942424

Cat. No.: B11936979

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This guide provides a comparative analysis of the performance of a new hypothetical coating, DS-X ((Ti,Al)N/SiN), against other standard and advanced coatings used in cutting tool applications. The data presented is illustrative and intended to serve as a template for the evaluation of **DS34942424**.

Data Presentation: Comparative Performance of Hard Coatings

The following table summarizes the key performance metrics for DS-X and three other coatings. The data is derived from standardized wear and cutting tests.

Coating ID	Coating Type	Hardness (GPa)	Wear Resistance (10 ⁻⁶ mm ³ /N·m)	Cutting Speed (m/min)	Tool Life (min)
DS-X	(Ti,Al)N/SiN	42	2.5	250	30
Alternative A	(Ti,Al)N/WN	38	3.1	220	25
Alternative B	CrN/BCN	35	4.0	200	22
Baseline	TiN	22	8.5	150	15

Experimental Protocols

The methodologies for the key experiments cited in this guide are detailed below.

1. Coating Deposition Protocol: AIP-UBMS Hybrid System

A hybrid coating system combining cathodic arc and unbalanced magnetron sputtering (AIP-UBMS) was used for the deposition of all coatings on cemented carbide tool inserts.

- **Substrate Preparation:** The cemented carbide inserts were cleaned ultrasonically in an ethanol solution and then dried with nitrogen gas.
- **Deposition Process:**
 - The substrates were placed in the vacuum chamber, which was then evacuated to a base pressure of 10^{-4} Pa.
 - Argon gas was introduced, and the substrates were heated to 450°C.
 - A bias voltage of -100V was applied to the substrates for ion cleaning.
 - The respective coating materials were deposited by alternating between the cathodic arc source and the unbalanced magnetron sputtering source to create a nano-multilayered structure.
- **Coating Thickness:** The total thickness of all coatings was maintained at approximately 3 μm .

2. Hardness and Wear Resistance Measurement

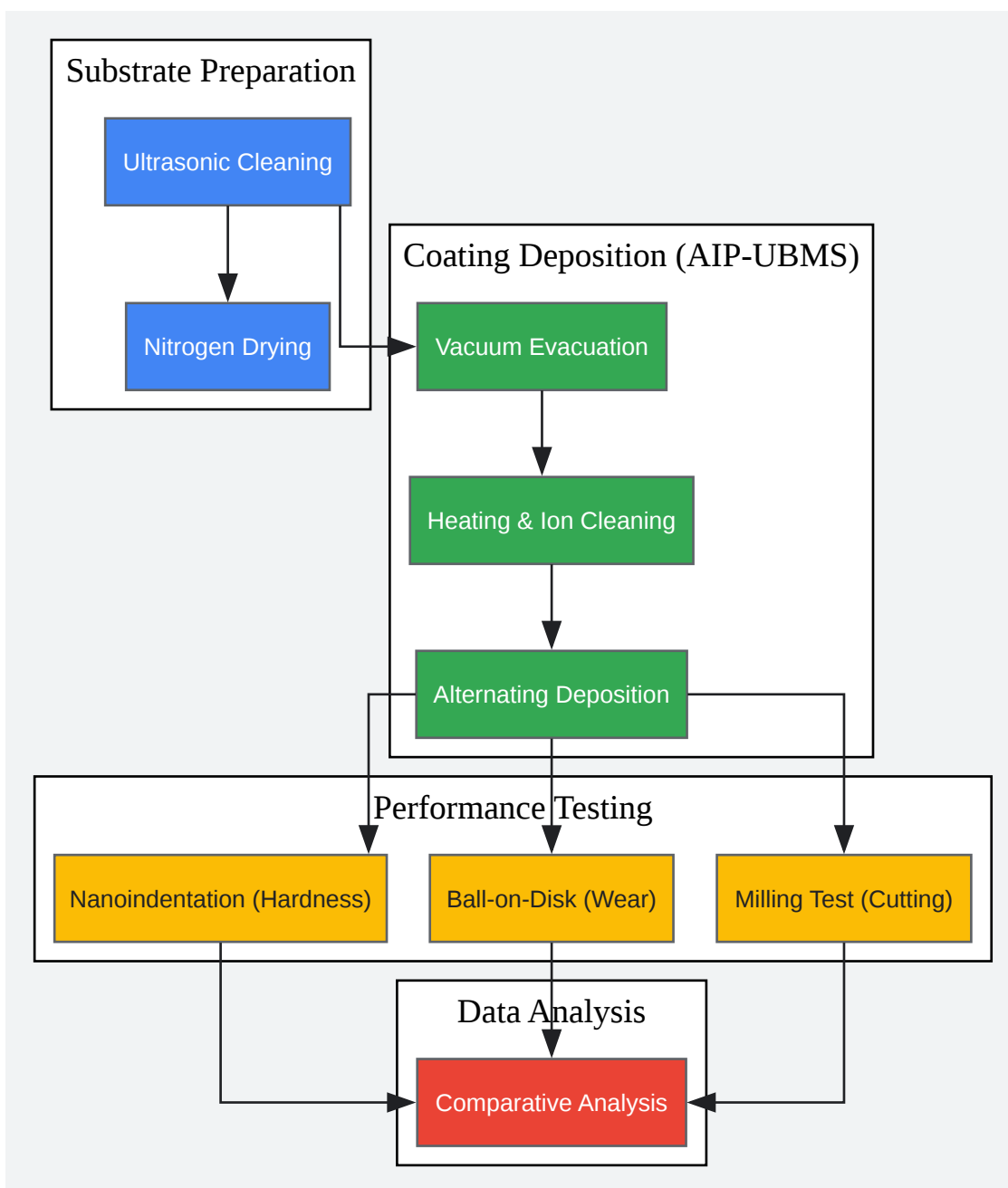
- **Hardness Test:** The hardness of the coatings was measured using a nanoindenter with a Berkovich diamond tip. A load of 10 mN was applied, and the hardness was calculated from the resulting load-displacement curves.
- **Wear Resistance Test:** A ball-on-disk tribometer was used to evaluate the wear resistance. A SiC ball with a diameter of 6 mm was used as the counter-body. The tests were conducted at a sliding speed of 0.1 m/s under a normal load of 5 N for a total sliding distance of 1000 m.

3. Cutting Performance Test

- **Machining Operation:** The coated tool inserts were used for the dry milling of austenitic stainless steel (AISI 304).
- **Cutting Parameters:**
 - **Cutting Speed:** As specified in the data table.
 - **Feed Rate:** 0.15 mm/tooth.
 - **Depth of Cut:** 1.0 mm.
- **Tool Life Criterion:** The tool life was determined by the time until the flank wear reached a value of 0.3 mm.

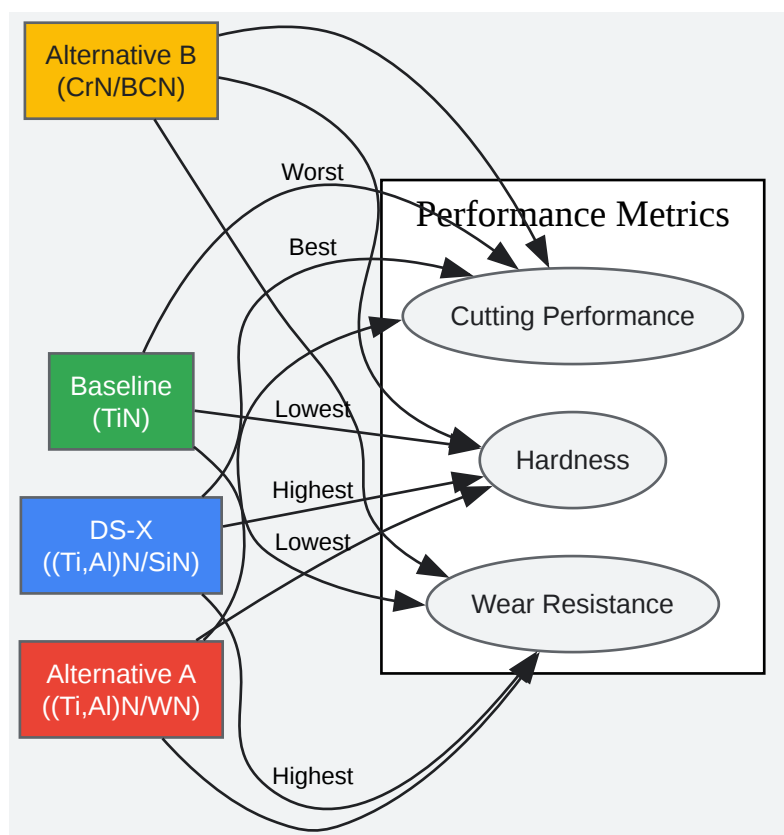
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the performance comparison.



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Caption: Experimental workflow for coating deposition and performance testing.



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Caption: Logical relationship of comparative performance metrics.

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